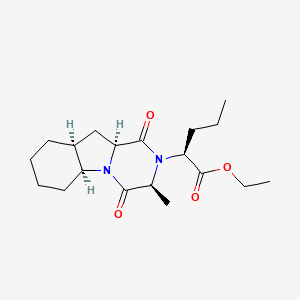
Captan-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Captan-d6 is a deuterated form of captan, a trichloromethyl sulfenyl fungicide. It is primarily used as an internal standard for the quantification of captan in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, making it useful in mass spectrometry due to its distinct mass difference from non-deuterated captan.
Mechanism of Action
Target of Action
Captan-d6 is a derivative of Captan, a widely used fungicide . The primary targets of this compound are thiol and non-thiol proteins within cells . These proteins play crucial roles in various cellular functions, including enzymatic activity and cellular respiration .
Mode of Action
This compound, like Captan, is a non-specific thiol reactant . It works by inhibiting the respiration of numerous species of fungi and bacteria . The compound degrades into thiophosgene, a highly reactive compound that reacts with thiol and non-thiol proteins in cells . This interaction disrupts the normal function of these proteins, leading to changes in cellular activity .
Biochemical Pathways
It is known that the compound’s reaction with thiol groups can lead to a reduction in overall enzymatic activity and respiration . This can cause significant changes in cellular metabolism and growth .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform, ethyl acetate, and methanol . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these solvents. The use of deuterium in this compound could potentially affect its pharmacokinetic and metabolic profiles .
Result of Action
The action of this compound leads to a reduction in the radial growth of certain fungi and a depletion of starch in cells . In higher concentrations, it can cause chromosomal aberrations and increase the number of micronuclei in cells . These effects indicate that this compound can have significant molecular and cellular impacts.
Biochemical Analysis
Biochemical Properties
Captan-d6, like Captan, is a trichloromethyl sulfenyl fungicide . It degrades into thiophosgene, a highly reactive compound that reacts with both thiol and non-thiol proteins within cells . This interaction with proteins can influence various biochemical reactions within the cell.
Cellular Effects
The cellular effects of this compound are primarily due to its degradation into thiophosgene Thiophosgene is known to interact with various cellular components, including proteins, potentially influencing cell function
Molecular Mechanism
The molecular mechanism of this compound involves its degradation into thiophosgene, which can react with thiol and non-thiol proteins This can lead to changes in protein function, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Captan and its derivatives, including this compound, are known to be challenging for analysis due to their tendency to degrade both in solution and during GC-injection This degradation can influence the observed effects of this compound over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
Captan-d6 is synthesized by introducing deuterium atoms into the captan molecule. This can be achieved through deuterium exchange reactions, where hydrogen atoms in captan are replaced with deuterium. The reaction typically involves the use of deuterated solvents and catalysts under controlled conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound involves large-scale deuterium exchange reactions. The process requires specialized equipment to handle deuterated solvents and maintain the purity of the final product. The production is carried out under stringent quality control measures to ensure the consistency and reliability of this compound for analytical applications .
Chemical Reactions Analysis
Types of Reactions
Captan-d6 undergoes similar chemical reactions as non-deuterated captan, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: This compound can undergo substitution reactions where its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can produce sulfoxides and sulfones, while reduction can yield thiol derivatives. Substitution reactions can result in a variety of substituted captan derivatives .
Scientific Research Applications
Captan-d6 is widely used in scientific research for its role as an internal standard in analytical chemistry. Its applications include:
Chemistry: Used in the quantification of captan residues in environmental samples, food products, and agricultural commodities.
Biology: Employed in studies investigating the metabolism and degradation of captan in biological systems.
Medicine: Utilized in toxicological studies to assess the impact of captan exposure on human health.
Industry: Applied in quality control processes to ensure the accuracy and precision of captan measurements in various products
Comparison with Similar Compounds
Captan-d6 is similar to other deuterated fungicides, such as folpet-d6 and phthalimide-d6. it is unique in its specific application for the quantification of captan. Similar compounds include:
Folpet-d6: Another deuterated fungicide used as an internal standard for folpet quantification.
Phthalimide-d6: Used in the analysis of phthalimide residues in various samples.
This compound stands out due to its specific use in captan analysis, providing accurate and reliable results in various analytical applications.
Properties
IUPAC Name |
4,4,5,6,7,7-hexadeuterio-2-(trichloromethylsulfanyl)-3a,7a-dihydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVMCZRFWMZSG-TZCZJOIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)N(C2=O)SC(Cl)(Cl)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

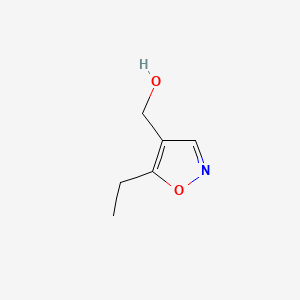
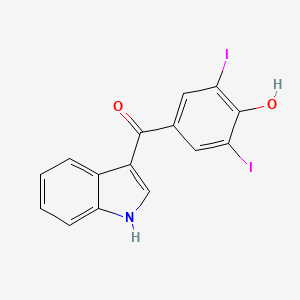
![4-[[2-[[2-Chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate;dimethyl(dioctadecyl)azanium](/img/structure/B590087.png)

![3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide](/img/structure/B590090.png)
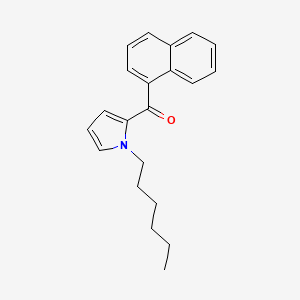
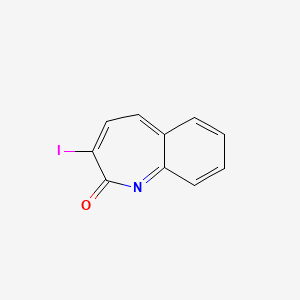
![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)

